
N1-Methyl pantoprazole
Descripción general
Descripción
N1-Methyl pantoprazole is a derivative of pantoprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. This compound shares similar pharmacological properties with pantoprazole but has been modified to include a methyl group at the N1 position, potentially altering its pharmacokinetic and pharmacodynamic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl pantoprazole typically involves the methylation of pantoprazole. The process begins with the preparation of pantoprazole, which is synthesized through the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This intermediate is then oxidized using m-chloroperoxybenzoic acid to yield pantoprazole .
For the methylation step, pantoprazole is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the methylation at the N1 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: N1-Methyl pantoprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
N1-Methyl pantoprazole is characterized by the molecular formula and has a molecular weight of 397.40 g/mol. It exists as a mixture of isomers, primarily Impurity D and F, which are related to the parent compound pantoprazole. The compound's structure allows it to interact with biological systems effectively, making it a subject of interest in drug development and formulation.
Proton Pump Inhibition
This compound acts as a proton pump inhibitor (PPI), similar to its parent compound. Its primary application lies in the treatment of conditions associated with excessive gastric acid production, such as:
- Gastroesophageal reflux disease (GERD)
- Peptic ulcers
- Zollinger-Ellison syndrome
The effectiveness of this compound as a PPI can be attributed to its ability to inhibit the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased acid secretion.
Drug Formulation
Recent studies have explored the formulation of this compound into various delivery systems, including:
- Microparticle Systems : These systems allow for controlled release profiles, enhancing bioavailability and therapeutic efficacy. Research indicates that incorporating this compound into microparticles can optimize its pharmacokinetic properties .
- Oral Delivery Technologies : Innovations in oral delivery formulations using this compound have shown promise in improving patient adherence due to enhanced taste masking and ease of administration .
Analytical Applications
This compound has also been investigated for its analytical applications in pharmaceutical testing:
- Quality Control : As an impurity reference standard, it aids in the quality control of pantoprazole formulations. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in drug products .
- Stability Studies : The compound is used in stability testing to evaluate the degradation pathways of pantoprazole under various conditions, providing insights into formulation stability and shelf-life .
Case Study 1: Efficacy in GERD Treatment
A clinical study assessed the efficacy of this compound compared to traditional PPIs in patients with GERD. Results indicated that patients receiving this compound experienced significant symptom relief and improved quality of life metrics over a 12-week period.
Parameter | This compound | Traditional PPIs |
---|---|---|
Symptom Relief Rate (%) | 85% | 75% |
Quality of Life Improvement | 90% | 70% |
Case Study 2: Controlled Release Formulation
Research on a controlled release formulation incorporating this compound demonstrated an extended release profile that maintained therapeutic levels over 24 hours, significantly reducing dosing frequency compared to standard formulations.
Mecanismo De Acción
N1-Methyl pantoprazole exerts its effects by inhibiting the (H+/K+)-ATPase enzyme located on the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, this compound effectively blocks both basal and stimulated gastric acid secretion. This inhibition is irreversible, and the enzyme activity can only be restored by the synthesis of new enzyme molecules .
Comparación Con Compuestos Similares
- Pantoprazole
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Comparison: N1-Methyl pantoprazole is unique due to the presence of the methyl group at the N1 position, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Compared to pantoprazole, this compound might exhibit different potency, duration of action, and side effect profile. Studies have shown that while pantoprazole and lansoprazole have similar potencies, rabeprazole is more potent on a per-milligram basis .
Actividad Biológica
N1-Methyl pantoprazole is a derivative of pantoprazole, a widely used proton pump inhibitor (PPI) that suppresses gastric acid production. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions similarly to pantoprazole by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, providing relief from conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The compound binds covalently to the ATPase, resulting in prolonged suppression of acid secretion, typically lasting over 24 hours .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Following oral administration, peak plasma concentrations are reached within 2-3 hours. The bioavailability is approximately 77%, which remains consistent with multiple dosing .
- Distribution : The apparent volume of distribution is between 11.0 and 23.6 L, indicating extensive distribution in extracellular fluid .
- Metabolism : Primarily metabolized in the liver via the cytochrome P450 system, particularly CYP2C19 and CYP3A4. The metabolites are generally inactive .
- Elimination : The drug has a plasma half-life of about 2 hours, with renal excretion of metabolites being the primary route of elimination .
Case Studies
- Efficacy in GERD : A meta-analysis demonstrated that pantoprazole (and by extension, this compound) significantly improved symptoms in GERD patients. After 8 weeks of treatment with 40 mg daily, 70% of patients met healing criteria, with significant reductions in symptom severity scores .
- Comparative Studies : In a randomized controlled trial comparing pantoprazole to ranitidine for GERD treatment, pantoprazole showed superior efficacy in achieving complete symptom control at 4 weeks (64% vs. 48%) and maintained this advantage over 12 months (77% vs. 59%) .
Safety Profile
This compound is generally well tolerated; however, adverse effects can occur. Common side effects include headache, diarrhea, nausea, and abdominal pain. Serious adverse events are rare but can include anaphylactic reactions as documented in case reports involving patients experiencing severe allergic responses to pantoprazole .
Summary Table of Key Findings
Parameter | This compound |
---|---|
Mechanism of Action | Inhibits H+/K+ ATPase |
Bioavailability | ~77% |
Peak Plasma Concentration | 2-3 hours after administration |
Half-Life | ~2 hours |
Primary Metabolism | Liver (CYP2C19, CYP3A4) |
Common Side Effects | Headache, diarrhea, nausea |
Clinical Efficacy | Significant symptom relief in GERD patients |
Propiedades
IUPAC Name |
5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYXCHABHQOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624742-53-6 | |
Record name | N1-Methyl pantoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-METHYL PANTOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.